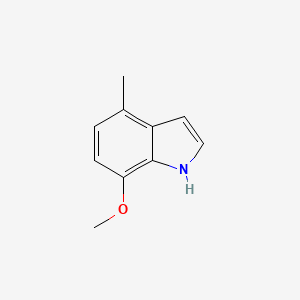

7-methoxy-4-methyl-1H-indole

Description

Historical Context and Discovery of Indole (B1671886) Derivatives in Chemical and Biological Research

The journey of indole chemistry began in 1866 when Adolf von Baeyer first synthesized indole from oxindole (B195798) using zinc dust. wikipedia.orgwisdomlib.org This discovery was an extension of his work on the dye indigo, from which the name "indole" is derived—a combination of "indigo" and "oleum" (oil). wikipedia.orgwisdomlib.org Initially, indole derivatives were primarily of interest as dyestuffs. wikipedia.org However, the 1930s marked a significant shift in focus as researchers recognized the indole nucleus as a fundamental component of many important alkaloids, such as tryptophan and auxins. wikipedia.org This realization sparked intense and ongoing research into the synthesis and properties of indole derivatives. wikipedia.orgcreative-proteomics.com

Early methods for synthesizing indoles, like the Fischer indole synthesis developed in 1883, remain widely used today. creative-proteomics.com Over the years, numerous other synthetic routes, including the Leimgruber–Batcho, Hemetsberger-Knittel, Baeyer-Emmerling, and Madelung syntheses, have been developed, providing access to a wide variety of substituted indoles. wikipedia.orgpcbiochemres.com This has been crucial for exploring their diverse biological activities.

Significance of the Indole Scaffold in Medicinal Chemistry and Natural Products

The indole scaffold is a prominent feature in a multitude of biologically active compounds, making it a subject of great interest in medicinal chemistry and natural product research. researchgate.netbohrium.comnih.govjchr.orgmdpi.comnih.govsci-hub.senih.govnih.govpurkh.com

The indole nucleus is considered a "privileged pharmacophore," a molecular framework that is able to bind to multiple biological targets with high affinity. researchgate.netnih.govjchr.orgmdpi.com This versatility has led to the development of a wide range of indole-based drugs with diverse therapeutic applications. researchgate.netnih.govmdpi.com Its ability to mimic the structure of various proteins contributes to its success in drug discovery. nih.govsci-hub.se The indole ring's unique electronic properties and its capacity for various chemical modifications allow for the fine-tuning of its biological activity. mdpi.com

Indole derivatives are widespread in nature, found in plants, fungi, and marine organisms. bohrium.comnih.gov The essential amino acid tryptophan, for instance, is an indole derivative that serves as a precursor to many vital biomolecules. creative-proteomics.combohrium.com Many indole alkaloids, such as those derived from Catharanthus roseus, exhibit significant pharmacological activities, including cytotoxic effects. bohrium.com

The indole scaffold is a core component of numerous marketed drugs. nih.gov Examples include the anti-inflammatory drug indomethacin (B1671933), the anti-migraine medication sumatriptan, and the antiviral agent delavirdine. bohrium.comnih.govnih.gov The broad spectrum of biological activities associated with indole derivatives includes anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects, among others. mdpi.comnih.govnih.gov

Specific Focus on Methoxy- and Methyl-Substituted Indoles

The biological activity and chemical properties of indole derivatives can be significantly influenced by the presence of substituents on the indole ring. nih.gov Methoxy (B1213986) and methyl groups are common substituents that can modulate the molecule's characteristics.

The methoxy group (-OCH₃) is an electron-donating group that can enhance the electron density of the indole ring, thereby increasing its reactivity towards electrophilic substitution. chim.it The position of the methoxy group on the indole ring can have a profound impact on the compound's biological activity. nih.gov For example, shifting a methoxy group from the 5-position to the 6-position in certain indolyl-pyridinyl-propenones was found to switch the mechanism of cell death from methuosis to microtubule disruption. nih.gov The introduction of a methoxy group can also affect the electronic properties of the molecule, potentially influencing its interaction with biological targets. cymitquimica.com Research has shown that the presence of a methoxy group on the benzimidazole (B57391) ring of certain indole derivatives can contribute to their antimicrobial and antioxidant activities. researchgate.net

The methyl group (-CH₃) is a small, lipophilic group that can influence a compound's physicochemical properties, such as its solubility and ability to cross biological membranes. ontosight.ainih.gov The inductive effect of the methyl group can also impact the electronic properties of the indole ring. ias.ac.in The position of the methyl group can create steric hindrance, which may affect the molecule's ability to interact with biological targets. For example, the methyl group at the C3 position of 5-methoxy-3-methyl-1H-indole sterically hinders substitution at adjacent positions. The presence of a methyl group can also influence the stacking interactions between indole derivatives and other aromatic compounds. rsc.org

Research Objectives and Scope for 7-Methoxy-4-methyl-1H-indole

The study of this compound and its derivatives is driven by the quest for novel molecules with valuable chemical and biological properties. The research objectives surrounding this compound are multifaceted and encompass a range of scientific disciplines.

Elucidation of Synthetic Methodologies

A primary research focus is the development of efficient and versatile synthetic routes to this compound and its analogues. This includes the exploration of various named reactions common in indole synthesis, such as the Fischer, Bischler, and Hemetsberger indole syntheses. chim.it Modern synthetic strategies also employ palladium-catalyzed cross-coupling reactions, which offer a high degree of control over the introduction of substituents. For instance, the Sonogashira coupling can be utilized to form the indole ring. Research in this area aims to optimize reaction conditions, such as catalysts, solvents, and temperature, to achieve high yields and purity. The development of scalable and cost-effective synthetic methods is crucial for making these compounds readily available for further research and potential applications.

Investigation of Advanced Spectroscopic and Computational Characterization

A thorough understanding of the molecular structure and properties of this compound is fundamental. This is achieved through a combination of advanced spectroscopic techniques and computational modeling.

Spectroscopic Data:

| Technique | Description |

| ¹H and ¹³C NMR | Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the precise arrangement of hydrogen and carbon atoms within the molecule, confirming the substitution pattern and the integrity of the indole ring. |

| Mass Spectrometry | This technique is employed to confirm the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H bond of the indole ring and the C-O bond of the methoxy group. rsc.org |

Computational Studies:

Density Functional Theory (DFT) calculations are often used to complement experimental data. These computational methods can predict molecular geometries, vibrational frequencies, and electronic properties, providing deeper insights into the molecule's structure and reactivity. researchgate.net For example, Frontier Molecular Orbital analysis can indicate the most reactive parts of the molecule. researchgate.net

Exploration of Structure-Activity Relationships in Biological Systems

A significant area of research is dedicated to understanding how the specific structural features of this compound and its derivatives relate to their biological activity. This field, known as Structure-Activity Relationship (SAR) studies, is crucial for the design of new therapeutic agents. eurjchem.com

The indole scaffold itself is known to interact with a wide range of biological targets, including enzymes and receptors. The substituents at the 4 and 7 positions play a critical role in modulating these interactions. For example, the methoxy group can act as a hydrogen bond acceptor, potentially increasing the binding affinity of the molecule to a specific protein target. vulcanchem.com The methyl group can influence the molecule's lipophilicity, which affects its ability to cross cell membranes. vulcanchem.com By systematically modifying the substituents on the indole ring and observing the resulting changes in biological activity, researchers can identify the key structural features required for a desired therapeutic effect.

Assessment of Potential Applications in Chemical and Biological Sciences

The unique properties of this compound make it a compound of interest for various applications.

In Chemical Sciences:

Building Block for Organic Synthesis: Its functionalized indole core serves as a versatile starting material for the synthesis of more complex molecules and novel heterocyclic systems. The reactivity of the indole ring allows for a variety of chemical transformations, including electrophilic substitution, oxidation, and reduction.

In Biological Sciences:

Medicinal Chemistry: Indole derivatives have a well-established history in drug discovery, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. biosynth.com Research into this compound and its analogues aims to uncover new lead compounds for the development of novel therapeutics. smolecule.com For instance, indole derivatives have been investigated for their potential to inhibit enzymes such as cytochrome P450. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-4-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-3-4-9(12-2)10-8(7)5-6-11-10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAQZQQBHIQHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696678 | |

| Record name | 7-Methoxy-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360070-91-3 | |

| Record name | 7-Methoxy-4-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Methoxy 4 Methyl 1h Indole

Classical Indole (B1671886) Synthesis Approaches Applicable to 7-Methoxy-4-methyl-1H-indole

A variety of named reactions have been developed for the synthesis of the indole nucleus. Their applicability to a specific target like this compound depends on the availability of starting materials and the tolerance of the substituents to the reaction conditions.

Fischer Indole Synthesis and its Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most widely used methods for indole formation. wikipedia.org The general process involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgnih.gov

To synthesize this compound via this method, the key starting materials would be 2-methoxy-5-methylphenylhydrazine and an appropriate carbonyl compound that can provide the C2 and C3 atoms of the indole ring, such as acetaldehyde (B116499) or pyruvic acid. The reaction proceeds through the formation of a phenylhydrazone intermediate, which, upon protonation, undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org

Modern adaptations, such as the Buchwald modification, utilize a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate, potentially offering a milder route that could expand the scope of the reaction. wikipedia.org

| Parameter | Description |

|---|---|

| Starting Materials | 2-methoxy-5-methylphenylhydrazine and a suitable aldehyde or ketone (e.g., acetaldehyde). |

| Catalyst | Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org |

| Key Intermediate | N-(2-methoxy-5-methylphenyl)hydrazone. |

| Potential Challenge | Formation of abnormal products due to cyclization at the methoxy-substituted position, leading to loss of the methoxy (B1213986) group. nih.gov |

Bischler Indole Synthesis

The Bischler–Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline (B41778) under heating. wikipedia.orgdrugfuture.com This method typically produces 2-arylindoles. chemeurope.com The proposed mechanism is complex, involving the initial formation of an α-arylaminoketone intermediate which then undergoes cyclization promoted by another molecule of aniline. wikipedia.org

The direct application of the Bischler synthesis to produce this compound is not straightforward, as the classical reaction is designed to install a substituent at the C2 position derived from the ketone, and the aniline provides the rest of the indole structure. One would need to start with 3-methyl-2-methoxyaniline and a simple α-halo-ketone or aldehyde. However, the reaction is known for its harsh conditions, often requiring high temperatures, which can lead to poor yields and unpredictable regioselectivity, especially with substituted anilines. wikipedia.orgchemeurope.com

Recent modifications have aimed to mitigate these harsh conditions, such as using lithium bromide as a catalyst or employing microwave irradiation, which can shorten reaction times and improve yields. wikipedia.orgchemeurope.com

Hemetsberger Indole Synthesis

The Hemetsberger (or Hemetsberger–Knittel) synthesis is a method that produces indole-2-carboxylic esters from the thermal decomposition of 3-aryl-2-azido-propenoic esters. wikipedia.orgsynarchive.com The reaction is believed to proceed through a nitrene intermediate. wikipedia.org

For the synthesis of a this compound derivative, the required starting material would be an ester of 3-(2-methoxy-5-methylphenyl)-2-azidopropenoic acid . This precursor is typically prepared via a Knoevenagel-type condensation between the corresponding aryl aldehyde (2-methoxy-5-methylbenzaldehyde) and an ester of azidoacetic acid. semanticscholar.orgresearchgate.net The subsequent step involves heating the azido-ester, usually in an inert, high-boiling solvent like xylene, to induce cyclization and nitrogen extrusion. researchgate.net

Reissert Indole Synthesis

The Reissert indole synthesis is a two-step process that begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a strong base (e.g., potassium ethoxide). wikipedia.org This is followed by a reductive cyclization of the resulting o-nitrophenylpyruvic ester to form an indole-2-carboxylic acid, which can then be decarboxylated if desired. wikipedia.orgresearchgate.net

To prepare this compound, the starting material would be 1-methoxy-4-methyl-2-nitro-3-methylbenzene (or 2-methyl-3-nitroanisole). The base-catalyzed condensation with diethyl oxalate yields an ethyl o-nitrophenylpyruvate derivative. Subsequent reduction of the nitro group, typically with zinc in acetic acid, initiates a spontaneous cyclization to form the pyrrole (B145914) ring, yielding this compound-2-carboxylic acid. wikipedia.org Heating this intermediate induces decarboxylation to afford the target compound. This method has been successfully employed for the synthesis of other methoxy-substituted indoles. chim.it

Other Named Indole Synthesis Reactions

Several other classical methods exist, though their applicability varies.

Bartoli Indole Synthesis : This reaction has become one of the most direct and flexible routes for preparing 7-substituted indoles. wikipedia.org It involves the reaction of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgjk-sci.com The presence of the ortho substituent is crucial for the reaction's success, as it facilitates a key wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org For the target molecule, the starting material would be 1-methoxy-4-methyl-2-nitrobenzene . The methoxy group at the ortho position makes this an ideal substrate for the Bartoli synthesis.

Julia Indole Synthesis : The Julia olefination and its modern variant, the Julia–Kocienski olefination, are primarily methods for the synthesis of alkenes from sulfones and carbonyl compounds. organicreactions.orgwikipedia.org They are not indole ring-forming reactions and thus are not directly applicable for the de novo synthesis of the indole core in the same manner as the other named reactions listed here.

Larock Indole Synthesis : This powerful, palladium-catalyzed heteroannulation reaction is highly versatile for producing substituted indoles. wikipedia.org The reaction couples an o-iodoaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com To synthesize this compound, one would require 2-iodo-6-methoxy-3-methylaniline as the starting material. The choice of alkyne would determine the substituents at the C2 and C3 positions. The reaction generally shows good functional group tolerance and high regioselectivity. rsc.orgub.edu

Nenitzescu Indole Synthesis : This reaction condenses a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole (B134679) derivative. wikipedia.org Due to its mechanism and the required starting materials, this method is not suitable for synthesizing a 7-methoxy-4-methyl substituted indole.

Madelung Indole Synthesis : This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.org The synthesis of this compound would require N-(2-methyl-6-methoxyphenyl)acetamide or a similar derivative. The classical Madelung synthesis is often limited by its requirement for very strong bases (e.g., sodium ethoxide) and harsh temperatures (200–400 °C), which are incompatible with many functional groups. wikipedia.org

Modern and Advanced Synthetic Strategies for this compound

Modern organic synthesis has focused on developing more efficient, milder, and versatile methods for constructing complex heterocyclic scaffolds, including polysubstituted indoles. These strategies often overcome the limitations of classical methods, such as harsh reaction conditions or limited substrate scope.

| Synthesis Method | Key Starting Materials | Feasibility/Key Considerations |

|---|---|---|

| Fischer | 2-methoxy-5-methylphenylhydrazine | Feasible, but risk of abnormal cyclization and loss of the methoxy group. nih.gov |

| Bischler | 3-methyl-2-methoxyaniline | Poorly suited for this substitution pattern; harsh conditions. wikipedia.org |

| Hemetsberger | 2-methoxy-5-methylbenzaldehyde | Feasible, but involves potentially unstable azido (B1232118) intermediates. wikipedia.org |

| Reissert | 2-methyl-3-nitroanisole | Good applicability for substituted indoles; multi-step process. wikipedia.org |

| Bartoli | 1-methoxy-4-methyl-2-nitrobenzene | Highly suitable due to the ortho-methoxy group directing the reaction. wikipedia.org |

| Larock | 2-iodo-6-methoxy-3-methylaniline | Highly versatile and efficient palladium-catalyzed method. wikipedia.org |

| Madelung | N-(2-methyl-6-methoxyphenyl)acetamide | Classical method requires harsh conditions; milder, modern variations exist. wikipedia.orgorganic-chemistry.org |

Advanced strategies applicable to the synthesis of this compound often leverage transition-metal catalysis and the development of novel cascade reactions.

Palladium-Catalyzed Annulation Reactions : Beyond the Larock synthesis, numerous other palladium-catalyzed methods have been developed. These often involve C-H activation or coupling of readily available starting materials like haloanilines and ketones or alkynes under milder conditions than classical methods. organic-chemistry.org For example, a one-pot synthesis of indoles via a palladium-catalyzed annulation of ortho-iodoanilines and aldehydes has been reported. organic-chemistry.org

Tandem and Cascade Reactions : Modern approaches often seek to combine multiple synthetic steps into a single, efficient operation. A recently developed tandem Madelung synthesis, mediated by a LiN(SiMe₃)₂/CsF system, allows for the one-pot synthesis of N-methyl-2-arylindoles from N-methyl-o-toluidines and methyl benzoates under significantly milder conditions than the traditional method. organic-chemistry.org This approach could be adapted for the target molecule. Another strategy involves a cascade reaction starting from nitroarenes and terminal alkynes, proceeding through an N-arylhydroxylamine intermediate and a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form polysubstituted indoles. nih.govresearchgate.net

Organocatalysis in Indole Synthesis : The use of small organic molecules as catalysts offers an alternative to metal-based systems. One such strategy involves the DABCO-catalyzed reaction of N-arylhydroxylamines (generated in situ from nitroarenes) with conjugated terminal alkynes. This method generates N-oxyenamines that undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement to deliver polysubstituted indoles, avoiding the need for N-protection/deprotection steps. nih.gov

These advanced methods provide powerful tools for accessing complex indoles like this compound with greater efficiency, functional group tolerance, and control over substitution patterns compared to many of the classical named reactions.

Transition Metal-Catalyzed Coupling Reactions for Indole Ring Formation or Functionalization

Transition metal catalysis is a powerful tool for the synthesis and functionalization of heterocyclic compounds like indoles. rsc.orgrsc.org While a broad body of literature exists for indole synthesis in general, specific examples detailing the de novo synthesis of this compound via transition metal-catalyzed cyclization are not extensively documented in dedicated studies. However, the principles of common indole syntheses, such as the Fischer, Larock, or Madelung syntheses, can be adapted using transition metal catalysts.

For functionalization, platinum-catalyzed cycloisomerization reactions have been employed in the formal synthesis of complex molecules like 7-methoxymitosene, which features a related indole core. nih.gov This suggests that a suitably substituted precursor could potentially undergo a PtCl₂-catalyzed reaction to form the 7-methoxy-indole ring system. nih.gov Similarly, palladium and copper catalysts are frequently used for C-H functionalization or cross-coupling reactions on the indole nucleus. mdpi.com For a molecule like this compound, such catalytic systems could theoretically be used to introduce aryl, alkyl, or other functional groups at various positions, although specific literature examples for this exact substrate are sparse. A copper-catalyzed methoxylation has been documented in the synthesis of a related compound, methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate, from its 7-bromo precursor, highlighting the utility of copper in functionalizing the C7 position. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. researchgate.netmdpi.com For indole synthesis, green approaches often involve the use of water as a solvent, microwave or ultrasound irradiation to accelerate reactions, or the use of reusable or biodegradable catalysts. researchgate.net

While many green protocols have been developed for the synthesis of various indole derivatives, dedicated research on green chemistry approaches specifically for the synthesis of this compound is not widely reported. General green methods, such as the Fischer indole synthesis under microwave irradiation or in ionic liquids, could theoretically be applied. researchgate.net For instance, the acid-catalyzed condensation of aldehydes with indoles to form bis(indolyl)methanes has been achieved using environmentally friendly catalysts and solvent-free conditions, showcasing a green approach to indole functionalization. beilstein-journals.org A two-step multicomponent reaction (MCR) followed by an acid-induced cyclization has been reported as a mild and sustainable method for creating indole-2-carboxamide derivatives using ethanol (B145695) as a solvent and avoiding metal catalysts. semanticscholar.org Adapting such established green methodologies to the specific synthesis of this compound from appropriate precursors, like a substituted aniline and a ketone, represents a potential but as-yet undocumented synthetic route.

Photochemical and Electrochemical Methods for Indole Synthesis

Photochemical and electrochemical methods offer alternative, often milder, pathways for organic synthesis by using light or electricity to drive reactions. cardiff.ac.uk These techniques can enable unique transformations that are difficult to achieve with traditional thermal methods.

Visible-light photocatalysis has been successfully used in formal (4+2) cycloadditions to create complex fused indole systems, demonstrating the utility of photochemistry in manipulating the indole core. rsc.org Studies on related compounds, such as 4-methyl-7-hydroxycoumarin, have explored their photochemical reaction processes, indicating that methoxy- and methyl-substituted aromatic systems can be susceptible to photochemical transformations. semanticscholar.org However, the scientific literature lacks specific examples of photochemical or electrochemical methods being applied to the direct synthesis or functionalization of this compound. The application of these modern synthetic techniques to this particular indole derivative remains an area for future investigation.

Regioselective Functionalization of this compound

The reactivity of the indole ring is heavily influenced by its substituents. The electron-donating nature of the nitrogen lone pair makes the pyrrole ring electron-rich and thus highly susceptible to electrophilic attack, primarily at the C3 position. The methoxy group at C7 further activates the benzene (B151609) portion of the molecule.

Electrophilic Aromatic Substitution Reactions on the Indole Nucleus

Common SEAr reactions applicable to indoles include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. researchgate.net For this compound, an electrophile would be strongly directed to the C3 position. If the C3 position were blocked, substitution might occur at other positions on the pyrrole ring (C2) or, less commonly, on the activated benzene ring, though the latter is rare without specific directing groups.

| Reaction Type | Typical Reagent | Expected Major Product Position |

|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | C3 |

| Nitration | HNO₃ / Ac₂O | C3 |

| Sulfonation | SO₃-Pyridine complex | C3 |

| Friedel-Crafts Acylation | Acyl chloride / Lewis Acid (e.g., InCl₃) | C3 |

This table represents expected reactivity based on general principles of indole chemistry; specific experimental data for this compound is limited.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic systems like indole because it requires the ring to be electron-deficient. nih.gov This is typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) at positions ortho or para to a suitable leaving group (like a halide). libretexts.org

The this compound scaffold, with its electron-donating methoxy and methyl groups and the electron-rich pyrrole moiety, is not pre-disposed to classical SNAr reactions. Unprecedented nucleophilic substitution has been observed in indole chemistry only under special circumstances, such as when a hydroxy group is attached to the indole nitrogen, which alters the electronic properties of the ring system. nii.ac.jp Therefore, for this compound to undergo nucleophilic substitution, it would likely require prior conversion into a derivative with potent electron-withdrawing groups or activation via other means, for which specific methodologies have not been reported.

Side-Chain Modifications and Derivatization

Functionalization can also occur at the existing substituent groups. The methyl group at the C4 position and the methoxy group at the C7 position are potential sites for chemical modification.

Modifications of the C4-Methyl Group: The methyl group could potentially be halogenated under radical conditions (e.g., using NBS with a radical initiator) to form a bromomethyl derivative. This derivative would be a versatile intermediate for introducing a wide variety of functional groups via nucleophilic substitution. Such bromomethyl coumarins (a related heterocyclic system) are used as derivatization agents. nih.govrug.nl

Modifications of the C7-Methoxy Group: The methoxy group is generally stable, but the ether linkage can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) to yield the corresponding 7-hydroxyindole. This phenolic derivative opens up further avenues for functionalization, such as O-alkylation or conversion to a triflate for cross-coupling reactions.

| Side-Chain | Reaction Type | Typical Reagent | Potential Product |

|---|---|---|---|

| C4-Methyl | Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 4-(Bromomethyl)-7-methoxy-1H-indole |

| C7-Methoxy | Ether Cleavage | Boron tribromide (BBr₃) or HBr | 4-Methyl-1H-indol-7-ol |

This table outlines potential reactions based on standard functional group chemistry; specific documented examples for this compound may vary.

Alkylation and Acylation Reactions

The indole nucleus is electron-rich, making it susceptible to electrophilic substitution reactions like alkylation and acylation. For this compound, the C3 position is the most nucleophilic and, therefore, the primary site for such transformations.

Alkylation: Friedel-Crafts-type alkylation reactions can be employed to introduce alkyl groups at the C3 position. These reactions are often catalyzed by Lewis acids. For instance, the alkylation of indoles with allylic esters can be achieved using a palladium complex, yielding 3-allyl-1H-indoles. mdpi.com While specific studies on this compound are not detailed, analogous reactions with substituted indoles suggest that it would readily undergo alkylation. The presence of the electron-donating methoxy and methyl groups would further activate the indole ring towards electrophilic attack.

Acylation: Similarly, acylation reactions, such as the Vilsmeier-Haack reaction, introduce an acyl group at the C3 position. This reaction typically uses a phosphoryl chloride and a formamide (B127407) derivative (like dimethylformamide) to generate a Vilsmeier reagent, which then acts as the electrophile. The resulting 3-acylindole is a versatile intermediate for further synthetic modifications.

| Reaction Type | Reagents and Conditions | Expected Major Product |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) in an inert solvent (e.g., DMF) | 1-Alkyl-7-methoxy-4-methyl-1H-indole |

| C3-Alkylation | Alkyl halide, Lewis acid catalyst | 3-Alkyl-7-methoxy-4-methyl-1H-indole |

| N-Acylation | Acyl chloride, Base (e.g., Pyridine) | 1-Acyl-7-methoxy-4-methyl-1H-indole |

| C3-Acylation | Acyl chloride, Lewis acid catalyst | 3-Acyl-7-methoxy-4-methyl-1H-indole |

Formation of Indole Carboxylates and Related Derivatives

The introduction of a carboxylate group onto the indole ring, particularly at the C2 or C3 position, provides a handle for further functionalization, including peptide coupling and the synthesis of more complex heterocyclic systems.

One common method to introduce a carboxylate group at the C2 position is through the reaction of the indole with an oxalyl chloride followed by hydrolysis. Alternatively, lithiation of the N1 position followed by reaction with carbon dioxide can lead to the formation of the indole-1-carboxylate. The synthesis of methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate has been reported, showcasing a pathway to C2-carboxylated indoles. nih.gov A similar strategy could be adapted for this compound.

| Position of Carboxylation | Synthetic Method | Key Reagents |

| C2 | Reaction with oxalyl chloride followed by esterification | Oxalyl chloride, Alcohol |

| C3 | Vilsmeier-Haack followed by oxidation | POCl₃, DMF; then an oxidizing agent |

| N1 | Deprotonation followed by reaction with CO₂ | Strong base (e.g., n-BuLi), CO₂ |

Halogenation Studies (e.g., Bromination)

Halogenation of indoles is a fundamental transformation that provides precursors for cross-coupling reactions and other nucleophilic substitutions. The regioselectivity of halogenation is influenced by the reaction conditions and the substitution pattern on the indole ring.

For this compound, electrophilic halogenation is expected to occur preferentially at the C3 position, given its high electron density. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or dimethylformamide are commonly used for bromination. researchgate.net The resulting 3-bromo-7-methoxy-4-methyl-1H-indole can then be used in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds. nih.gov

| Halogenating Agent | Expected Position of Halogenation |

| N-Bromosuccinimide (NBS) | C3 |

| N-Chlorosuccinimide (NCS) | C3 |

| N-Iodosuccinimide (NIS) | C3 |

Synthesis of Complex Analogues and Derivatives of this compound

Preparation of 2,3-dihydro-1H-indole-2,3-dione Derivatives

Indole-2,3-diones, commonly known as isatins, are valuable synthetic intermediates for the preparation of a wide range of heterocyclic compounds and pharmacologically active molecules. A common method for the synthesis of isatins from indoles involves an initial bromination at the C3 position, followed by oxidation. researchgate.neticm.edu.pl

For the synthesis of this compound-2,3-dione, the parent indole could first be treated with NBS to afford the 3-bromo derivative. Subsequent oxidation, potentially using reagents like dimethyl sulfoxide (B87167) (DMSO), would then yield the desired isatin (B1672199). researchgate.net

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-7-methoxy-4-methyl-1H-indole |

| 2 | Oxidation | Dimethyl sulfoxide (DMSO) | This compound-2,3-dione |

Synthesis of Spiro-oxindole Compounds

Spiro-oxindoles are a class of compounds characterized by a spirocyclic junction at the C3 position of an oxindole (B195798) ring. These structures are of significant interest due to their prevalence in natural products and their diverse biological activities. rsc.orgrsc.org The synthesis of spiro-oxindoles often involves the reaction of an isatin derivative with a suitable reaction partner in a cycloaddition or condensation reaction.

Starting from this compound-2,3-dione, various spiro-oxindoles could be synthesized. For instance, a [3+2] cycloaddition reaction with an azomethine ylide, generated in situ from an amino acid and an aldehyde, would lead to the formation of a spiro-pyrrolidinyl-oxindole. nih.gov

Incorporation into Polycyclic and Fused Ring Systems

The indole nucleus of this compound can serve as a building block for the construction of more complex polycyclic and fused ring systems, which are features of many natural products and pharmaceutically important molecules. nih.gov

One strategy to achieve this is through intramolecular cyclization reactions. For example, if a suitable functional group is introduced at the C3 or C4 position of the indole, an intramolecular Friedel-Crafts reaction or a radical cyclization could be employed to form a new ring fused to the indole core. The development of ring expansion strategies also offers a pathway to fused seven-membered ring systems. nih.govchemrxiv.org

Synthesis of Isomeric Methoxy-Substituted Indoles for Structure-Activity Studies

A primary goal in these studies is to explore variations in molecular shape, charge distribution, and the potential for hydrogen bonding. nih.govacs.org For instance, in the development of indole-based α-glucosidase inhibitors, a methoxy group was strategically fixed at the C5 position to enhance lipophilicity and electronic delocalization, which was hypothesized to improve π-stacking interactions within the enzyme's active site. mdpi.com To validate such hypotheses and build a comprehensive SAR model, the synthesis and evaluation of other isomers (e.g., with methoxy at C4, C6, or C7) are essential.

Various synthetic strategies are employed to achieve the desired isomeric diversity. Classic methods like the Fischer, Bischler, and Hemetsberger indole syntheses are frequently used for preparing methoxy-activated indoles from appropriately substituted anilines and benzaldehydes. chim.it However, challenges can arise, as seen in the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone, which can yield an abnormal chlorinated product alongside the expected 7-methoxyindole (B1360046) derivative, necessitating careful selection of reaction conditions to favor the desired isomer. nih.gov

The findings from these comparative studies are crucial for lead optimization. For example, in the HIV-1 inhibitor series, altering the indole-indole linkage from 6-6' to 5-6', 6-5', or 5-5' resulted in a significant reduction in activity, highlighting the critical importance of the specific isomeric arrangement for potent inhibition. nih.gov Similarly, studies on Mcl-1 inhibitors involved extensive modification of the indole core to establish a clear structure-activity relationship, leading to the identification of compounds with enhanced binding affinity. nih.gov

The table below summarizes key findings from SAR studies where the synthesis of isomeric methoxy-substituted indoles was pivotal.

Advanced Characterization and Spectroscopic Analysis of 7 Methoxy 4 Methyl 1h Indole

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing a non-destructive means to probe the molecular structure of a compound. By interacting with electromagnetic radiation, molecules like 7-methoxy-4-methyl-1H-indole yield unique spectral fingerprints that reveal a wealth of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the N-H proton of the indole (B1671886) ring, and the protons of the methyl and methoxy (B1213986) substituents. The chemical shifts (δ) are influenced by the electron density around the protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete mapping of the carbon skeleton.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the complete connectivity of the molecule.

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the aromatic ring system.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

Interactive Data Table: NMR Spectroscopic Data for this compound (in CDCl₃)

| ¹H NMR Data | ¹³C NMR Data | ||

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| NH | ~8.0 (br s) | C2 | ~123.5 |

| H2 | ~7.0 (t) | C3 | ~100.2 |

| H3 | ~6.4 (t) | C3a | ~128.9 |

| H5 | ~6.8 (d) | C4 | ~118.0 |

| H6 | ~7.0 (t) | C5 | ~109.8 |

| 4-CH₃ | ~2.5 (s) | C6 | ~121.5 |

| 7-OCH₃ | ~3.9 (s) | C7 | ~145.1 |

| C7a | ~124.3 | ||

| 4-CH₃ | ~19.5 | ||

| 7-OCH₃ | ~55.3 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented is typical for this class of compound.

Mass Spectrometry (MS) (e.g., LC-MS, ESI-MS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used to gently ionize the molecule, typically forming the protonated molecular ion [M+H]⁺. The primary peak observed would correspond to the molecular weight of the compound (C₁₀H₁₁NO) plus the mass of a proton. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding a characteristic pattern that helps confirm the structure. Common fragmentation pathways for indole derivatives include the loss of the methyl group from the methoxy or methyl substituent.

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Parameter | Expected Value (m/z) |

| HRMS | ESI+ | Molecular Formula | C₁₀H₁₁NO |

| Exact Mass | 161.0841 | ||

| [M+H]⁺ | 162.0913 | ||

| MS/MS | ESI+ | [M-CH₃]⁺ | 146.0658 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend.

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

A sharp peak around 3400 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring.

C-H stretching vibrations from the aromatic ring and the methyl/methoxy groups typically appear in the 2850-3100 cm⁻¹ region.

Strong absorptions in the 1450-1600 cm⁻¹ range are indicative of C=C stretching within the aromatic and pyrrole (B145914) rings.

The C-O stretching of the methoxy group is expected to produce a strong band around 1030-1250 cm⁻¹.

While detailed Raman spectroscopic data for this specific compound is not widely published, it would provide complementary information, particularly for the non-polar bonds of the aromatic system.

Interactive Data Table: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Indole N-H | ~3400 |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₃, -OCH₃ | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Indole Ring | 1300 - 1350 |

| C-O Stretch | Aryl Ether | 1030 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The indole ring is a chromophore that absorbs strongly in the UV region. The spectrum of this compound is expected to show characteristic absorption bands (λ_max) resulting from π → π* transitions within the conjugated aromatic system. The positions and intensities of these bands are influenced by the substituents on the indole ring. Typically, substituted indoles exhibit two main absorption bands, one around 260-290 nm and another at a shorter wavelength.

Chromatographic and Purity Analysis

Chromatographic methods are essential for separating components of a mixture and are widely used for the purification and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a chemical compound. By passing the compound through a column packed with a stationary phase, its interaction with the stationary and mobile phases leads to separation from any impurities.

For a compound like this compound, a reversed-phase HPLC method is typically employed. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp peak with a consistent retention time.

Interactive Data Table: Typical HPLC Conditions for Purity Analysis

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV detector set at a wavelength of maximum absorbance (e.g., 220 nm or 270 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds in a sample. In the context of synthesizing this compound, GC-MS is instrumental for assessing the purity of the final product and identifying any volatile byproducts that may have formed during the reaction.

The gas chromatography component separates compounds based on their boiling points and affinity for the stationary phase within the GC column. As separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge (m/z) ratio. This process generates a unique mass spectrum for each compound, acting as a "molecular fingerprint."

The purity of a this compound sample is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks. Potential byproducts could include unreacted starting materials, intermediates, or products from side reactions such as demethylation or oxidation. The identification of these impurities is crucial for optimizing reaction conditions and developing effective purification protocols. For instance, GC-MS has been effectively used to quantify various indole alkylamines and to analyze reaction mixtures in the synthesis of other indole derivatives. nih.govrsc.org

Table 1: Illustrative GC-MS Data for Purity Analysis of this compound

| Retention Time (min) | Major m/z Fragments | Tentative Identification | Purity (%) |

|---|---|---|---|

| 12.5 | 161, 146, 118 | This compound | 98.5 |

| 9.8 | 147, 132, 104 | 4-methyl-1H-indol-7-ol (potential byproduct) | 0.8 |

Note: This data is illustrative and represents a hypothetical analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and rapid chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. mdpi.com In the synthesis of this compound, TLC is an indispensable tool used to track the consumption of starting materials and the formation of the product.

A small amount of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel). The plate is then placed in a sealed chamber with a solvent system (eluent). By capillary action, the eluent moves up the plate, and the compounds in the spot separate based on their differential partitioning between the stationary phase and the mobile phase.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system. By comparing the Rf value of the product spot with that of the starting materials, a chemist can visually assess the reaction's progression. Multiple spots in the product lane after the reaction is complete indicate the presence of impurities, necessitating further purification.

Table 2: Typical TLC Rf Values for Compounds in the Synthesis of this compound

| Compound | Solvent System (Hexane:Ethyl Acetate) | Rf Value |

|---|---|---|

| Starting Material A | 3:1 | 0.80 |

| Starting Material B | 3:1 | 0.65 |

Note: This data is illustrative and represents a hypothetical analysis.

Crystallographic Studies and Solid-State Characterization

X-ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. To perform this analysis, a suitable single crystal of this compound must be grown.

When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a complete electron density map of the molecule can be constructed, revealing the exact location of each atom.

While specific crystallographic data for this compound is not publicly available, analysis of related indole structures demonstrates the type of information obtained. For example, the polymorph of 5-methoxy-1H-indole-2-carboxylic acid was found to crystallize in the monoclinic P21/c space group. mdpi.com Similarly, another complex indole derivative was reported to crystallize in the triclinic P-1 space group. mdpi.com This level of detailed structural information is vital for understanding intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Table 3: Example Crystallographic Data for Related Indole Compounds

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 5-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | Monoclinic | P21/c | mdpi.com |

| Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate | C19H19NO4 | Triclinic | P-1 | nih.gov |

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Forms

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a solid material. Unlike single-crystal XRD, PXRD is performed on a bulk sample composed of many small, randomly oriented crystallites. The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase. iucr.orgcore.ac.uk

PXRD is particularly important for identifying polymorphism—the ability of a compound to exist in two or more different crystal structures. Different polymorphs of the same compound can have distinct physical properties, including solubility, melting point, and stability. In pharmaceutical development, controlling polymorphism is critical. The technique can also distinguish between crystalline material, which produces sharp diffraction peaks, and amorphous material, which results in a broad halo. ias.ac.in For this compound, PXRD would be used to ensure batch-to-batch consistency of its solid form.

Table 4: Representative PXRD Peak List for a Crystalline Form of an Indole Derivative

| Position (°2θ) | Intensity (%) |

|---|---|

| 8.5 | 45 |

| 12.8 | 100 |

| 15.2 | 78 |

| 19.1 | 65 |

| 21.7 | 92 |

Note: This data is illustrative and represents a hypothetical crystalline phase.

Thermal Analysis (e.g., DSC, TGA)

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. DSC can detect thermal events such as melting, crystallization, and solid-state transitions. For this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point, providing a measure of its purity—impurities typically broaden the melting range and lower the melting point.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is used to assess the thermal stability and decomposition profile of a compound. A TGA curve for this compound would show a stable mass until the onset of decomposition, at which point a significant mass loss would be observed. This information is crucial for determining the upper-temperature limit for handling and storage. Studies on similar heterocyclic compounds like 7-methoxy-4-methylcoumarin have utilized these techniques to determine thermodynamic properties such as enthalpies of fusion and vaporization. researchgate.netnih.govnih.gov

Table 5: Hypothetical Thermal Analysis Data for this compound

| Analysis Type | Parameter | Value |

|---|---|---|

| DSC | Melting Point (Onset) | 95 °C |

| DSC | Enthalpy of Fusion (ΔHfus) | 25 kJ/mol |

| TGA | Onset of Decomposition (Tdec) | 220 °C |

Note: This data is illustrative and represents a hypothetical analysis.

Elemental Analysis (CHN/S) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method provides a direct way to verify the empirical formula of a newly synthesized compound. For this compound, with a molecular formula of C10H11NO, the theoretical elemental composition can be calculated precisely.

The analysis involves the complete combustion of a small, accurately weighed amount of the sample in an excess of oxygen. The resulting combustion gases (CO2, H2O, and N2) are separated and quantified by detectors. The measured mass percentages are then compared to the theoretical values. A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and purity. This technique has been used to confirm the composition of various complex indole derivatives. mdpi.commdpi.com

Table 6: Elemental Analysis Data for this compound (C10H11NO)

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 74.51 | 74.45 |

| Hydrogen (H) | 6.88 | 6.91 |

Note: Molecular Weight = 161.21 g/mol

Computational Chemistry and Molecular Modeling of 7 Methoxy 4 Methyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netrsc.orgchemrxiv.org DFT methods are used to determine the ground-state electronic structure of molecules, which in turn allows for the optimization of their molecular geometry.

For indole (B1671886) and its derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide optimized geometrical parameters that are in good agreement with experimental values. ijrar.orgmdpi.com The substitutions on the indole ring, such as the methoxy (B1213986) and methyl groups in 7-methoxy-4-methyl-1H-indole, can influence the electronic distribution and geometry of the molecule. researchgate.netchemrxiv.org DFT studies on substituted indoles have shown that electron-donating groups, like a methoxy group, can affect bond lengths and angles within the indole ring system due to resonance effects. chemrxiv.org

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C2-C3 | 1.385 |

| C3-C3A | 1.445 |

| C3A-C4 | 1.401 |

| C4-C5 | 1.391 |

| C5-C6 | 1.405 |

| C6-C7 | 1.392 |

| C7-C7A | 1.407 |

| N1-C2 | 1.378 |

| N1-C7A | 1.391 |

| N1-C2-C3 | 109.3 |

| C2-C3-C3A | 107.5 |

| C4-C5-C6 | 120.9 |

| C5-C6-C7 | 121.2 |

This data is for ethyl indole-2-carboxylate and is presented for illustrative purposes. ijrar.org

DFT calculations also provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for understanding the chemical reactivity and electronic transitions of a molecule. For substituted indoles, a bathochromic shift (a shift to longer wavelengths) in the HOMO-LUMO gap has been observed with certain substitutions. researchgate.netchemrxiv.org

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, although they are generally more computationally demanding than DFT. researchgate.net

High-level ab initio calculations are often used to benchmark other methods and to obtain precise values for properties like molecular energies, geometries, and vibrational frequencies. researchgate.net For indole derivatives, ab initio methods have been employed to study their electronic properties, reactivity indices, and NMR chemical shifts. researchgate.net While computationally intensive, these methods are invaluable for obtaining a definitive understanding of the molecule's quantum mechanical nature.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.comresearchgate.net For a molecule like this compound, rotation around single bonds, particularly the C-O bond of the methoxy group, can lead to different conformers.

Energy minimization techniques, often performed using quantum mechanical methods, are employed to find the most stable conformation (the one with the lowest energy). nih.gov This process involves systematically exploring the potential energy surface of the molecule to locate the global minimum. researchgate.net For substituted indoles, semi-empirical methods have also been used to study the tautomeric equilibria and determine the most stable conformers in solution. derpharmachemica.com Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it interacts with its environment.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and interactions over time.

MD simulations are particularly well-suited for investigating how a molecule like this compound behaves in a solvent, such as water, or in a more complex biological environment like a lipid membrane. nih.gov These simulations can reveal details about solvation, including the arrangement of solvent molecules around the solute and the dynamics of these interactions. acs.orgaip.org

For indole, MD simulations have been used to study its localization and orientation within a lipid bilayer, identifying specific interaction sites. nih.gov Such studies are crucial for understanding how indole derivatives might interact with cell membranes. The simulations show that electrostatic interactions, including hydrogen bonding and cation-pi interactions, play a significant role in the localization of indole in these environments. nih.gov

A key application of MD simulations in medicinal chemistry is the study of protein-ligand interactions. tandfonline.comchemmethod.com If this compound were to be investigated as a potential ligand for a protein target, MD simulations could be used to explore its binding mode, the stability of the protein-ligand complex, and the key interactions that govern binding. nih.govresearchgate.netresearchgate.net

In such studies, the ligand is first "docked" into the binding site of the protein using molecular docking algorithms. nih.gov Then, an MD simulation is performed on the resulting complex to observe its dynamic behavior. nih.gov These simulations can provide valuable information on the stability of the ligand within the binding pocket and can help to identify the crucial amino acid residues involved in the interaction. chemmethod.comnih.gov For example, MD simulations of other indole derivatives have been used to confirm the dynamic stability of the ligand within the binding pocket of target proteins. nih.gov

Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein (receptor). dergipark.org.tr This technique is instrumental in drug discovery for understanding and visualizing molecular interactions. dergipark.org.tr

While specific molecular docking studies for this compound are not extensively detailed in the available literature, research on structurally related methoxyindoles and methylindoles provides a strong predictive framework. For instance, studies on the human Aryl Hydrocarbon Receptor (AhR) have shown that compounds like 7-methoxyindole (B1360046) can act as effective agonists. nih.gov Molecular modeling suggests that agonists and antagonists likely occupy the same binding pocket within the AhR, but adopt unique binding modes that determine their functional effect. nih.gov

Docking simulations indicate that these indole derivatives establish specific interactions with key amino acid residues in the receptor's active site. The binding orientation is dictated by a combination of factors including hydrogen bonds, hydrophobic interactions, and steric compatibility. For this compound, it is predicted that the indole nitrogen could act as a hydrogen bond donor, while the methoxy group could act as a hydrogen bond acceptor. The methyl group and the aromatic rings would likely engage in hydrophobic and π-stacking interactions within the binding pocket.

Table 1: Predicted Interaction Profile for Indole Derivatives with Biological Targets

| Interaction Type | Potential Participating Groups of this compound | Example Interacting Residues in a Target Pocket |

| Hydrogen Bonding | Indole N-H (donor), Methoxy Oxygen (acceptor) | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic Interactions | Indole Ring System, Methyl Group | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Indole Aromatic Rings | Phenylalanine, Tyrosine, Tryptophan |

| π-Cation Interactions | Indole Ring System | Lysine, Arginine |

The binding affinity, often expressed as a binding free energy value (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. Molecular docking programs calculate this value using scoring functions that account for various energetic contributions. Studies on related indole derivatives have demonstrated a wide range of binding affinities depending on the specific substitutions and the target protein. For example, the binding free energy of an indole derivative, MMINA, with the iNOS protein was calculated to be -12.38 kcal/mol, indicating a strong interaction. nih.gov

The interactions contributing to this affinity are primarily non-covalent. For this compound, the key interactions predicted to contribute to its binding affinity include:

Hydrogen Bonds: The N-H group of the indole ring is a critical hydrogen bond donor.

Hydrophobic Interactions: The methyl group at the 4-position and the bicyclic indole core contribute significantly to hydrophobic contacts.

Molecular dynamics simulations can further refine these estimations by modeling the dynamic nature of the protein-ligand complex over time, providing a more accurate assessment of binding stability and affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org These models are valuable for predicting the activity of new compounds and for understanding the structural features that influence their biological effects. arabjchem.org

The development of a QSAR model for a class of compounds like this compound involves several key steps. First, a dataset of molecules with known biological activities (e.g., IC50 values) is compiled. researchgate.net For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the observed biological activity. arabjchem.org The goal is to create a model with high statistical significance and predictive power. researchgate.net The validity and robustness of the resulting QSAR model are then assessed using internal and external validation methods to ensure it can accurately predict the activity of compounds not used in its development. arabjchem.org

A crucial outcome of QSAR studies is the identification of the most important molecular descriptors that influence biological activity. researchgate.net These descriptors highlight the specific structural features that can be modified to enhance or reduce the desired effect. While a specific QSAR model for this compound is not available, general studies on heterocyclic compounds point to several classes of descriptors that are commonly found to be significant. researchgate.net

Table 2: Common Molecular Descriptors in QSAR Modeling

| Descriptor Category | Description | Examples |

| Constitutional | Describe the basic molecular composition and connectivity. | Molecular Weight, Atom Count, Ring Count |

| Topological | Characterize the two-dimensional arrangement and bonding of atoms. | Wiener Index, Kier & Hall Shape Indices |

| Geometrical (3D) | Describe the three-dimensional shape and size of the molecule. | Molecular Surface Area, Molecular Volume |

| Quantum-Chemical | Relate to the electronic properties and distribution of charge. | HOMO/LUMO Energies, Dipole Moment, Atomic Charges |

| Physicochemical | Describe properties like hydrophobicity and refractivity. | LogP (octanol-water partition coefficient), Molar Refractivity |

For indole derivatives, quantum-chemical descriptors related to the energy of frontier molecular orbitals (HOMO and LUMO) and electrostatic properties are often critical in determining their activity. Geometrical descriptors that define the shape and steric bulk are also frequently important for ensuring a proper fit within a receptor's binding site.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules like this compound. dergipark.org.tr These theoretical calculations complement experimental data, aiding in structural elucidation and the interpretation of complex spectra. researchgate.netnih.gov

Theoretical predictions for NMR, IR, and UV-Vis spectra are typically performed using DFT methods, often with functionals like B3LYP and basis sets such as 6-311G(d,p). dergipark.org.tr

NMR (Nuclear Magnetic Resonance): The Gauge-Invariant Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. dergipark.org.trresearchgate.net These calculations provide theoretical spectra that can be compared with experimental results to confirm the molecular structure. The accuracy of these predictions can often be improved by incorporating solvent effects into the computational model. dergipark.org.tr

IR (Infrared) and Raman Spectroscopy: The vibrational frequencies corresponding to the absorption bands in IR and Raman spectra can be calculated computationally. dergipark.org.tr These calculations help in assigning the specific molecular vibrations (e.g., C-H stretching, N-H bending) to the observed experimental peaks. researchgate.net

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions of a molecule, which correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum. researchgate.net This analysis also provides information about the molecular orbitals involved in the transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Table 3: Computational Methods for Spectroscopic Property Prediction

| Spectroscopy Type | Computational Method | Predicted Properties |

| NMR | DFT / GIAO | Chemical Shifts (δ) for ¹H and ¹³C nuclei |

| IR / Raman | DFT / Frequency Analysis | Vibrational Frequencies (cm⁻¹) and Intensities |

| UV-Vis | TD-DFT | Maximum Absorption Wavelengths (λmax), Oscillator Strengths |

Biological and Pharmacological Investigations of 7 Methoxy 4 Methyl 1h Indole and Its Derivatives

Mechanisms of Action at the Molecular and Cellular Level

The mechanism of action for a given compound is fundamental to understanding its therapeutic potential and is typically elucidated through a combination of target identification, enzyme interaction studies, and receptor binding assays.

Target Identification and Validation

Target identification and validation are the foundational steps in drug discovery, aiming to identify the specific molecular structures (e.g., proteins, enzymes, nucleic acids) with which a compound interacts to produce a biological effect. For the compound 7-methoxy-4-methyl-1H-indole, there is no specific information available in the scientific literature detailing the identification or validation of its biological targets.

While indole (B1671886) derivatives, in general, are known to interact with a wide array of biological targets, research has not yet been published that specifically identifies the targets for this particular methoxy-methyl substituted indole.

Enzyme Inhibition or Activation Studies

Enzyme inhibition or activation is a common mechanism through which drugs exert their effects. Methoxy-activated indole derivatives have been a subject of research interest for their biological activities for several decades. chim.it

Inhibition of Cytochrome P450 Enzymes (e.g., CYP1B1, CYP19A1)

Cytochrome P450 enzymes are a large family of enzymes involved in the metabolism of a vast number of drugs and endogenous compounds. Inhibition of these enzymes can lead to significant drug-drug interactions. The indole-based alkaloid mitragynine, for instance, has been reported to have an inhibitory effect on multiple P450 enzymes. naturetrust.org However, there are no specific studies available that have investigated the inhibitory or activating effects of this compound on cytochrome P450 enzymes such as CYP1B1 or CYP19A1.

Inhibition of DNA Replication (e.g., DNA Polymerase)

The inhibition of DNA replication is a key mechanism for many anticancer and antimicrobial agents. Research has shown that certain indole derivatives can act as inhibitors of DNA polymerases. For example, compounds based on the indole thiobarbituric acid (ITBA) scaffold have been evaluated for their inhibitory effects on human DNA polymerase eta (hpol η). In these studies, an ITBA derivative with a methoxy (B1213986) group on the indole ring (ITBA-20) was found to be a less potent inhibitor compared to its halogenated counterparts, with an IC50 value of 72.4 ± 3.3 μM.

| Compound | Substituent (R) | IC50 (μM) for hpol η |

|---|---|---|

| ITBA-18 | H | 67.8 ± 3.3 |

| ITBA-19 | Cl | 16.6 ± 3.3 |

| ITBA-20 | O-methoxy | 72.4 ± 3.3 |

Similarly, in a series of indole-aminoguanidine (IAG) derivatives designed as inhibitors of human DNA polymerase kappa (hpol κ), replacing a 5-chloro substituent with a methoxy group (compound IAG-2) resulted in a decrease in inhibitory potency (IC50 = 68.6 μM). chim.it The introduction of a methyl group at the 2-position of the indole ring also reduced potency. chim.it

| Compound | Description | IC50 (μM) for hpol κ |

|---|---|---|

| IAG-2 | Methoxy group at position 5 | 68.6 |

| IAG-1 | Methyl group at position 2 | 84.6 |

These findings suggest that while methoxy-substituted indoles can interact with DNA polymerases, the specific substitution pattern is critical for potency. No studies have been published that specifically evaluate this compound as a DNA polymerase inhibitor.

Inhibition of Protein Synthesis

Inhibition of protein synthesis is another important mechanism for therapeutic agents, particularly antibiotics. While some indole derivatives, such as 3-methyleneoxindole, have been shown to inhibit cellular and viral protein synthesis, there is no available research on the effects of this compound on this process. tandfonline.com

Receptor Binding Studies (e.g., Cannabinoid Receptors)

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. The indole ring is a common structural motif in many synthetic cannabinoid receptor ligands. The nature and position of substituents on the indole core are known to significantly affect binding affinity and selectivity for cannabinoid receptors CB1 and CB2.

Legal frameworks regulating synthetic cannabinoids often define indole substructures to include those with methoxy and methyl groups at various positions, including position 7. nih.gov This implies that such substitutions are recognized as being potentially active at cannabinoid receptors. However, despite the general interest in substituted indoles as cannabinoid receptor ligands, specific receptor binding affinity data for this compound are not available in the current scientific literature.

Interaction with Microtubules and Induction of Cell Death Pathways

Derivatives of indole, the core structure of this compound, have been identified as tubulin-targeting molecules, which are a cornerstone of cancer therapy. nih.gov These agents function by interfering with microtubule-based structures, most notably the mitotic spindle, which is essential for cell division. nih.gov This disruption of microtubule dynamics prevents proper chromosome segregation, leading to an arrest of the cell cycle, typically in the G2/M phase. nih.gov